molecular formula C21H15ClFNO4 B14207221 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid CAS No. 835625-66-6

3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid

Cat. No.: B14207221
CAS No.: 835625-66-6
M. Wt: 399.8 g/mol
InChI Key: TUAUOCLRUBVSHG-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid is a complex organic compound that features a combination of chloro, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

835625-66-6

Molecular Formula

C21H15ClFNO4

Molecular Weight

399.8 g/mol

IUPAC Name

3-[2-chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid

InChI

InChI=1S/C21H15ClFNO4/c1-28-19-9-2-12(21(26)27)10-17(19)20(25)16-8-7-15(11-18(16)22)24-14-5-3-13(23)4-6-14/h2-11,24H,1H3,(H,26,27)

InChI Key

TUAUOCLRUBVSHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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